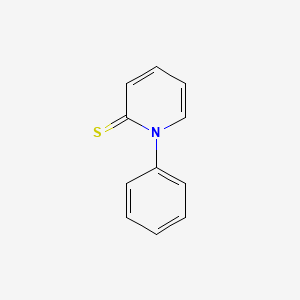

1-Phenylpyridine-2(1H)-thione

Description

1-Phenylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine core substituted with a phenyl group at the 1-position and a thione (-S) functional group at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H9NS |

|---|---|

Molecular Weight |

187.26 g/mol |

IUPAC Name |

1-phenylpyridine-2-thione |

InChI |

InChI=1S/C11H9NS/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H |

InChI Key |

IZGUADIDLWDNIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=CC2=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds :

4-Phenylpyrimidine-2(1H)-thione (CAS 60414-59-7) Structural Differences: Replaces the pyridine core with a pyrimidine ring, introducing an additional nitrogen atom at the 3-position.

Substituted Hydroxyphenyl Pyrimidine-2(1H)-thiones

- Functionalization : Derivatives with hydroxylphenyl groups (e.g., 6-(substituted aldehyde)-4-phenylpyrimidine-2(1H)-thione) exhibit antioxidant properties via AAU and AAI assays. The pyrimidine-thione core stabilizes radical species through electron delocalization .

Pyrazine-2(1H)-thione

Key Compound : Pyrazine-2(1H)-thione (C4H4N2S)

- Structural Differences : Contains two nitrogen atoms in the aromatic ring (positions 1 and 4), reducing basicity compared to pyridine.

- Crystallography: Monoclinic space group P21/m with N–H···N and C–H···S hydrogen bonds stabilizing the lattice.

- Biological Activity : Exhibits anticancer, antimicrobial, and anti-inflammatory properties, attributed to the thione group and aromatic π-system .

Thiazolo[5,4-c]pyridine-2(1H)-thione

Key Compound : Thiazolo[5,4-c]pyridine-2(1H)-thione (CAS 116990-44-4)

- Structural Differences : Fused thiazole and pyridine rings, introducing a sulfur atom in the thiazole moiety.

- Applications : The fused system enhances electron delocalization and corrosion inhibition efficiency in industrial applications, as seen in pyrimidine-2(1H)-thione derivatives .

Comparative Data Table

Key Research Findings and Trends

Ring Saturation and Activity : Saturation of the pyridine ring (e.g., dihydropyridine derivatives) enhances anticancer selectivity, likely due to conformational flexibility and reduced metabolic degradation .

Electron-Donating Groups : Thiophene and phenyl substituents improve π-π interactions with biological targets, as seen in S22 and 4-phenylpyrimidine derivatives .

Corrosion Inhibition : Heterocyclic thiones with conjugated systems (e.g., pyrimidine-2-thiones) demonstrate industrial utility via adsorption on metal surfaces, driven by sulfur and nitrogen lone pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.